4,4'-(1-Methyloctylidene)bisphenol
Description
Properties
CAS No. |
6807-18-7 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[8-(4-hydroxyphenyl)nonyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-17(19-11-15-21(23)16-12-19)7-5-3-2-4-6-8-18-9-13-20(22)14-10-18/h9-17,22-23H,2-8H2,1H3 |
InChI Key |
YNYHFUGZYQQPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
General Overview
The most established preparation method of 4,4'-Bisphenol S involves the reaction of sulfuric acid with an excess of phenol. This reaction is a dehydration process that forms 4,4'-Bisphenol S along with isomeric by-products such as 2,4'-Bisphenol S. The challenge lies in maximizing the yield of the desired 4,4'-isomer and efficiently separating it from other isomers.
Detailed Preparation Process
The preparation process can be summarized in the following key steps:
| Step Number | Description | Conditions/Notes |
|---|---|---|
| 1 | Molten phenol (4.75–5.0 molar equivalents) is placed in a reactor under an inert nitrogen atmosphere. | Phenol purified before use. |
| 2 | Concentrated sulfuric acid (1.0 molar equivalent) is added to the phenol. | Temperature gradually increased to reflux (~155°C). |
| 3 | The mixture is heated to reflux over approximately 30 minutes. | Reaction temperature range: 40–100°C initially, then up to 190–205°C. |
| 4 | Water formed during the reaction is continuously removed by co-distillation with phenol. | This drives the dehydration reaction to near completion. |
| 5 | After reaction completion, a solvent such as toluene (0.1 to 5.0 equivalent volumes) is added slowly (30–60 minutes). | The mixture is cooled to solvent boiling point, then further cooled to 55–75°C to crystallize 4,4'-Bisphenol S. |
| 6 | Crystals of 4,4'-Bisphenol S are separated from the reaction mixture by filtration or centrifugation. | The filtrate contains other isomers and unreacted materials. |
| 7 | The filtrate is subjected to solvent and phenol removal by vacuum distillation. | Residue containing 2,4'-Bisphenol S is precipitated by adding toluene again. |
| 8 | The precipitated 2,4'-Bisphenol S is filtered and recycled back into the reaction mixture for isomerization to 4,4'-Bisphenol S. | Ensures efficient use of all materials. |
| 9 | The crude 4,4'-Bisphenol S crystals are further purified by recrystallization from water or water/alcohol mixtures (methanol preferred). | A reducing agent such as sodium bisulfite (0.002 to 0.01 molar equivalents) is added to reduce coloration. |
This process is illustrated in the following flowchart:
Reaction Conditions and Optimization
- The molar ratio of phenol to sulfuric acid is typically between 2:1 and 10:1.
- Reaction temperatures start from about 40°C and increase to 190–205°C during the process.
- Water removal is critical to push the equilibrium toward product formation.
- The choice of solvent for crystallization (toluene preferred) and the controlled cooling rate are essential for selective crystallization of the 4,4'-isomer.
- The recycling of 2,4'-Bisphenol S isomer enhances overall yield and purity.
Purification Techniques
- Recrystallization from methanol-water mixtures with reducing agents like sodium bisulfite helps to remove color impurities and improve product appearance.
- Filtration and centrifugation are used for solid-liquid separation.
- Vacuum distillation is employed to remove phenol and solvents from intermediate mixtures.
Research Findings and Analysis
Purity and Yield
The described method achieves high purity 4,4'-Bisphenol S with excellent color quality due to the reducing agent treatment during recrystallization. The recycling step of the 2,4'-isomer significantly improves yield by converting the less desired isomer into the target product.
Comparative Solvent Effectiveness
| Solvent | Effectiveness in Crystallization | Notes |
|---|---|---|
| Toluene | Highest | Preferred solvent |
| Benzene | Effective | Toxicity concerns |
| Chlorobenzene | Moderate | Less commonly used |
| Xylene | Moderate | Alternative solvent |
| o-Dichlorobenzene | Moderate | Less preferred |
| Anisole | Moderate | Less preferred |
| Cumene | Moderate | Less preferred |
Toluene is most effective due to its solvent properties and boiling point, facilitating controlled crystallization.
Isomerization and Recycling
The process of recycling the 2,4'-Bisphenol S isomer back into the reaction mixture promotes isomerization to the 4,4'-isomer during the dehydration step, enhancing overall process efficiency and reducing waste.
Reducing Agent Role in Purification
The addition of reducing agents such as sodium bisulfite during recrystallization reduces colored impurities, resulting in a product with improved appearance and purity, which is critical for applications requiring high-grade materials.
Summary Table of Preparation Method Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Phenol to sulfuric acid ratio | 2:1 to 10:1 | Excess phenol favors reaction |
| Initial reaction temperature | 40–100°C | Gradual increase to reflux |
| Final reaction temperature | 190–205°C | Ensures completion of dehydration |
| Solvent for crystallization | Toluene (0.1–5.0 equiv. volume) | Controls selective crystallization |
| Cooling temperature for crystallization | 55–75°C | Optimal for 4,4'-Bisphenol S crystal formation |
| Reducing agent for purification | Sodium bisulfite (0.002–0.01 molar equiv.) | Improves color and purity |
| Separation methods | Filtration or centrifugation | Efficient solid-liquid separation |
| Recycling of isomers | Yes | Enhances yield and purity |
Chemical Reactions Analysis
Types of Reactions
4,4’-Bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4’-Bisphenol can produce quinones, while substitution reactions can yield various halogenated or alkylated derivatives .
Scientific Research Applications
Major Applications
-
Polycarbonate Plastics
- Usage : Approximately 65–70% of BPA is used to manufacture polycarbonate plastics.
- Properties : These plastics are known for their high impact resistance and optical clarity.
- Applications : Commonly found in eyewear lenses, safety equipment, and electronic components.
-
Epoxy Resins
- Usage : About 25–30% of BPA is utilized in the production of epoxy resins.
- Properties : Epoxy resins exhibit excellent adhesion, chemical resistance, and durability.
- Applications : Used in coatings, adhesives, and as structural materials in construction and automotive industries.
-
Vinyl Ester Resins
- Usage : BPA is converted into diglycidyl ether (DGEBA) for vinyl ester resin production.
- Properties : These resins are resistant to heat and chemicals.
- Applications : Often used in marine applications and as a matrix for composite materials.
Data Table: Applications of 4,4'-Bisphenol
| Application Type | Percentage of Use | Key Properties | Common Uses |
|---|---|---|---|
| Polycarbonate Plastics | 65-70% | High impact resistance | Eyewear lenses, safety equipment |
| Epoxy Resins | 25-30% | Excellent adhesion | Coatings, adhesives |
| Vinyl Ester Resins | <5% | Heat and chemical resistance | Marine applications, composite materials |
Case Study 1: Polycarbonate Production
A study conducted by the U.S. Environmental Protection Agency highlighted the efficiency of BPA in producing high-quality polycarbonate plastics. The research indicated that products made from these plastics demonstrated superior durability compared to alternatives made from other compounds. This has made polycarbonate a preferred choice in industries requiring robust materials.
Case Study 2: Epoxy Resin Applications
Research published in industrial chemistry journals illustrated the application of epoxy resins derived from BPA in aerospace components. The study found that these resins not only provided structural integrity but also enhanced the overall performance of aircraft parts under extreme conditions.
Case Study 3: Regulatory Implications
Due to health concerns associated with BPA, regulatory bodies have begun assessing its impact on human health and the environment. The European Commission has proposed bans on BPA usage in food contact materials, prompting manufacturers to explore alternatives while maintaining product performance standards.
Mechanism of Action
The mechanism of action of 4,4’-Bisphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can influence gene expression and cellular functions, leading to various biological effects. Additionally, 4,4’-Bisphenol can interact with other receptors and enzymes, affecting metabolic and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bisphenol S (BPS; 4,4'-Sulfonyldiphenol)
- Chemical Properties : BPS (C₁₂H₁₀O₄S; MW: 250.27 g/mol) replaces BPA’s isopropylidene group with a sulfonyl group, enhancing thermal and chemical stability .
- Applications : Used in "BPA-free" thermal papers, cleaning agents, and personal care products (e.g., lotions, shampoos) .
- Estrogenic Activity: In vitro studies show BPS binds to ERα and ERβ with slightly lower potency than BPA but exhibits comparable effects on hormone-sensitive tissues . A 2016 Korean study linked urinary BPS levels to asthma prevalence in adolescent females (OR: 2.45; p < 0.05), suggesting immunotoxicity .
- Toxicity : BPS has a longer biological half-life than BPA due to resistance to enzymatic degradation, raising concerns about bioaccumulation .
Bisphenol F (BPF; 4,4'-Dihydroxydiphenylmethane)
- Chemical Properties : BPF (C₁₃H₁₂O₂; MW: 200.23 g/mol) replaces BPA’s propane group with a methylene bridge .
- Applications : Found in coatings, adhesives, and dental materials .
- Estrogenic Activity: BPF’s estrogenic potency is similar to BPA in vitro, with anti-androgenic effects observed at concentrations ≥1 µM . A 2021 study on cryptorchidism in prepubertal boys found BPF levels correlated with developmental abnormalities, though less robustly than BPA .
- Metabolism : BPF is rapidly glucuronidated and excreted, similar to BPA, but its sulfation pathways remain poorly characterized .
Bisphenol AF (BPAF; 4,4'-(Hexafluoroisopropylidene)diphenol)
- Chemical Properties : BPAF (C₁₅H₁₀F₆O₂; MW: 336.23 g/mol) features a fluorinated isopropylidene group, increasing hydrophobicity (log POW ~4.2) .
- Applications : Used in fluoropolymers, optical fibers, and high-performance plastics .
- Estrogenic Activity: BPAF exhibits 10-fold higher ERα affinity than BPA, making it one of the most potent bisphenol analogues . In vivo studies link BPAF to oxidative stress and ovarian follicular dysfunction at doses as low as 10 µg/kg/day .
Bisphenol C (BPC; 2,2-Bis(4-hydroxy-3-methylphenyl)propane)
- Chemical Properties: BPC (C₁₇H₁₈O₂; MW: 254.32 g/mol) contains methyl substituents on the phenolic rings .
- Estrogenic Activity :
- Applications: Limited industrial use due to high production costs and regulatory scrutiny .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | log POW | Melting Point (°C) |
|---|---|---|---|---|---|
| BPA | 4,4'-Isopropylidenediphenol | C₁₅H₁₆O₂ | 228.3 | 3.4 | 156 |
| BPS | 4,4'-Sulfonyldiphenol | C₁₂H₁₀O₄S | 250.27 | 1.8 | 245 |
| BPF | 4,4'-Dihydroxydiphenylmethane | C₁₃H₁₂O₂ | 200.23 | 2.9 | 160 |
| BPAF | 4,4'-(Hexafluoroisopropylidene)diphenol | C₁₅H₁₀F₆O₂ | 336.23 | 4.2 | 168 |
Table 2: Estrogenic Potency and Health Effects
Key Research Findings
- BPA vs. BPS : While BPS is marketed as a safer alternative, its stability and long half-life increase environmental persistence. A 2015 review concluded BPS and BPF have comparable endocrine-disrupting effects to BPA, questioning their safety .
- BPAF’s Potency : BPAF’s fluorinated structure enhances receptor binding, making it more hazardous than BPA in estrogen-sensitive tissues .
- Metabolic Differences : BPA is rapidly glucuronidated and excreted, whereas BPS undergoes sulfation, which may prolong its activity .
Q & A
Q. What are the recommended synthesis routes for 4,4'-Bisphenol derivatives, and how can purity be validated?
Synthesis of 4,4'-Bisphenol derivatives (e.g., 4,4'-Ethylidenebisphenol) often involves acid-catalyzed condensation of phenol with aldehydes like acetaldehyde. For example, 4,4'-Ethylidenebisphenol is synthesized via phenol and acetaldehyde condensation under acidic conditions . To validate purity:
- Use HPLC (≥98.0% purity threshold) with UV/Vis or fluorescence detection for quantification .
- Confirm structural integrity via 1H NMR (e.g., characteristic peaks for aromatic protons and bridging groups) .
- Cross-check with melting point analysis and FT-IR spectroscopy for functional group verification.
Q. How should researchers design experiments to assess 4,4'-Bisphenol’s endocrine-disrupting effects in vitro?
- Cell-based assays : Use hormone-responsive cell lines (e.g., MCF-7 for estrogenicity) with luciferase reporters to quantify receptor activation .
- Dose selection : Include low-dose ranges (nM to μM) to mimic environmental exposure, as endocrine disruptors often exhibit non-monotonic responses .
- Controls : Compare with established endocrine disruptors (e.g., BPA) and include solvent-only controls to rule out artifacts.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on 4,4'-Bisphenol’s toxicity across studies?
Contradictions often arise from differences in:
- Experimental models (e.g., in vitro vs. in vivo systems, species-specific metabolism) .
- Exposure duration : Acute vs. chronic studies may yield divergent outcomes due to adaptive responses.
- Analytical sensitivity : Use on-column trace enrichment coupled with RP-HPLC and fluorescent detection to resolve low-concentration effects (sub-μg/L) .
- Statistical rigor : Apply meta-analysis frameworks to aggregate data, adjusting for heterogeneity in study design .
Q. What advanced structural characterization techniques are critical for studying 4,4'-Bisphenol polymers?
- Solid-state NMR : Resolve polymer backbone dynamics and cross-linking efficiency in materials like poly(4,4'-cyclohexylidene bisphenol oxalate) .
- X-ray crystallography : Determine crystal packing and intermolecular interactions in pure compounds.
- Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to confirm molecular weight distributions and detect oligomeric byproducts .
Q. How can structure-activity relationship (SAR) models improve hazard profiling of 4,4'-Bisphenol analogs?
- Data curation : Compile experimental toxicity data (e.g., EC50 values for receptor binding) and physicochemical properties (logP, polar surface area) .
- Computational tools : Apply QSAR models to predict endocrine disruption potential based on substituent effects (e.g., sulfonyl vs. isopropylidene groups) .
- Validation : Compare predictions with high-throughput screening results (e.g., Tox21 assays) to refine model accuracy .
Methodological Guidance for Data Analysis
Q. How should researchers address uncertainties in 4,4'-Bisphenol quantification in complex matrices?
- Matrix-matched calibration : Prepare standards in a background matching the sample matrix (e.g., bottled water, biological fluids) to correct for matrix effects .
- Quality control : Include spike-recovery experiments (e.g., 80–120% recovery range) and use isotopically labeled internal standards (e.g., 13C-BPA) .
- Interlaboratory validation : Participate in proficiency testing programs (e.g., Analytical Challenges in peer-reviewed journals) to benchmark methods .
Q. What strategies ensure reproducibility in 4,4'-Bisphenol research?
- Detailed protocols : Document synthesis steps, purification methods, and instrument parameters (e.g., HPLC gradient profiles) in supplementary materials .
- Open data practices : Share raw NMR spectra, chromatograms, and processed datasets in public repositories (e.g., Zenodo) .
- Reagent transparency : Specify supplier lot numbers and purity certificates to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
